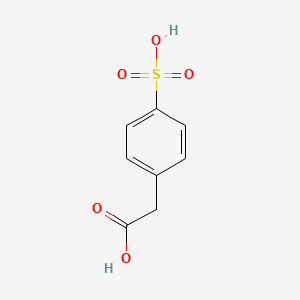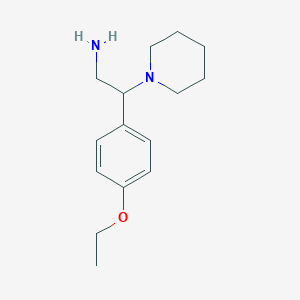![molecular formula C17H27BFNO2Si B2449404 {5-氟-1-[三(丙-2-基)硅基]-1H-吲哚-4-基}硼酸 CAS No. 2304635-01-4](/img/structure/B2449404.png)
{5-氟-1-[三(丙-2-基)硅基]-1H-吲哚-4-基}硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid is a boronic acid derivative with a unique structure that includes a fluorine atom, a tris(propan-2-yl)silyl group, and an indole moiety
科学研究应用
Chemistry
In chemistry, {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its boronic acid moiety can interact with biological targets, making it a candidate for developing enzyme inhibitors and other therapeutic agents .
Industry
In the industrial sector, {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid is used in the production of advanced materials, including polymers and electronic components. Its unique properties can enhance the performance of these materials .
作用机制
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura (sm) coupling reactions . The SM coupling reaction is a type of palladium-catalyzed cross-coupling reaction, which forms a carbon-carbon bond between two different organic groups .
Mode of Action
In the context of SM coupling reactions, the boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group. In the transmetalation step, the boronic acid transfers the nucleophilic organic group to the palladium .
Biochemical Pathways
It’s worth noting that the compound’s role in sm coupling reactions can lead to the formation of various organic compounds . These compounds could potentially interact with various biochemical pathways, depending on their structure and properties.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a refrigerator . These properties could potentially affect its bioavailability.
Result of Action
As a reagent in sm coupling reactions, it contributes to the formation of carbon-carbon bonds, leading to the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid. For instance, the compound’s stability can be affected by temperature, as it’s recommended to be stored in a refrigerator . Furthermore, the efficacy of the compound in SM coupling reactions can be influenced by the reaction conditions, such as the presence of a palladium catalyst and the pH of the reaction medium .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the fluorine atom and the tris(propan-2-yl)silyl group. The final step involves the formation of the boronic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely .
化学反应分析
Types of Reactions
{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted indoles .
相似化合物的比较
Similar Compounds
Similar compounds include other boronic acids with different substituents on the indole ring or variations in the silyl group. Examples include:
- {5-Fluoro-1-[tris(methyl)silyl]-1H-indol-4-yl}boronic acid
- {5-Fluoro-1-[tris(ethyl)silyl]-1H-indol-4-yl}boronic acid
Uniqueness
What sets {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid apart is its specific combination of substituents, which can confer unique reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are crucial .
属性
IUPAC Name |
[5-fluoro-1-tri(propan-2-yl)silylindol-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BFNO2Si/c1-11(2)23(12(3)4,13(5)6)20-10-9-14-16(20)8-7-15(19)17(14)18(21)22/h7-13,21-22H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSPJZIANXXTCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1C=CN2[Si](C(C)C)(C(C)C)C(C)C)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BFNO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2449321.png)

![2-(2-Bicyclo[2.2.2]octanyl)-2-methyloxirane](/img/structure/B2449324.png)

![methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2449327.png)
![1-(2,6-difluorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea](/img/structure/B2449329.png)
![2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride](/img/structure/B2449330.png)
![N-(pyridin-3-yl)-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}furan-2-carboxamide](/img/structure/B2449332.png)

![1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2449335.png)
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449338.png)

![N-(3-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2449342.png)
![Lithium 2-[5-(dimethylamino)pyridin-2-yl]acetate](/img/structure/B2449344.png)
